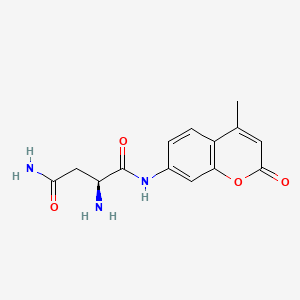

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide

説明

Historical Context and Discovery

The development of this compound emerged from the broader evolution of fluorogenic substrate chemistry that began in the late 20th century. The foundational work traces back to the historical development of coumarin compounds, with coumarin itself first isolated from tonka beans in 1820 by A. Vogel of Munich. This early discovery laid the groundwork for subsequent developments in coumarin-based fluorescent compounds.

The specific development of 7-amino-4-methylcoumarin, the fluorescent moiety in this compound, represented a significant milestone in fluorescence chemistry. The synthesis of 7-amino-4-methylcoumarin established the foundation for creating fluorogenic substrates that could provide real-time monitoring of enzymatic activities. The compound gained recognition under the designation Coumarin 120 and became widely adopted in biochemical research due to its favorable spectroscopic properties.

The conjugation of amino acids with 7-amino-4-methylcoumarin marked a revolutionary approach in enzyme substrate design. Research groups recognized the potential of creating substrates that would remain non-fluorescent until enzymatic cleavage released the fluorescent 7-amino-4-methylcoumarin moiety. This principle led to the development of asparagine-7-amino-4-methylcoumarin conjugates specifically designed for monitoring l-asparaginase activity in clinical settings.

The specific compound this compound was developed as part of efforts to create more effective monitoring tools for l-asparaginase therapy in acute lymphoblastic leukemia treatment. Researchers identified the need for reliable, sensitive methods to track enzyme activity in patient serum samples, leading to the synthesis of this particular asparagine-coumarin conjugate.

Nomenclature and Synonyms

The compound this compound is known by several systematic and common names that reflect its structural composition and functional applications. The primary International Union of Pure and Applied Chemistry name precisely describes the stereochemistry and connectivity of the molecule.

Table 1: Nomenclature and Identification Data

| Designation | Name/Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Common Name | Asparagine-7-amino-4-methylcoumarin |

| Alternative Designation | l-Asparagine 7-amido-4-methylcoumarin |

| Commercial Designation | H-Asn-7-amino-4-methylcoumarin |

| PubChem Compound Identifier | 7020893 |

| Chemical Abstracts Service Number | 115047-90-0 (trifluoroacetate salt form) |

| Molecular Formula | C₁₄H₁₅N₃O₄ |

The systematic nomenclature reflects the compound's structure as an amide derivative where the carboxyl group of asparagine ((2S)-2-amino-butanediamide) is conjugated to the amino group of 7-amino-4-methylcoumarin (4-methyl-2-oxochromen-7-yl). The stereochemical designation (2S) indicates the L-configuration of the asparagine residue, maintaining the natural amino acid stereochemistry.

Commercial suppliers often use abbreviated designations such as H-Asn-7-amino-4-methylcoumarin trifluoroacetate salt, reflecting the common practice of providing the compound as a trifluoroacetate salt for enhanced stability and solubility. The trifluoroacetate salt form does not alter the fundamental chemical properties of the active compound but provides practical advantages in handling and storage.

Alternative nomenclature systems may refer to the compound using the three-letter amino acid code designation, where asparagine is abbreviated as Asn and 7-amino-4-methylcoumarin as 7-amino-4-methylcoumarin. This naming convention aligns with standard peptide chemistry practices and facilitates communication within the biochemical research community.

Chemical Classification and Relation to Natural Compounds

The compound this compound belongs to the chemical class of amino acid-fluorophore conjugates, specifically representing a synthetic derivative of the naturally occurring amino acid asparagine. This classification places the compound within the broader category of fluorogenic substrates designed for enzymatic analysis.

The asparagine component of the molecule maintains the fundamental structure of the natural amino acid, preserving the (2S)-stereochemistry characteristic of L-asparagine found in biological systems. Natural asparagine serves critical roles in protein synthesis and cellular metabolism, functioning as both a building block for proteins and a source of nitrogen for various biosynthetic processes. The incorporation of natural asparagine stereochemistry in the synthetic compound ensures compatibility with enzymes that specifically recognize L-amino acid substrates.

The coumarin moiety represents a connection to natural product chemistry, as coumarins constitute a large family of naturally occurring compounds found in many plant species. Natural coumarins, first discovered in tonka beans, exhibit diverse biological activities and have served as lead compounds for pharmaceutical development. The 7-amino-4-methylcoumarin component specifically represents a synthetic modification of the natural coumarin scaffold, designed to optimize fluorescent properties for analytical applications.

Table 2: Structural Classification and Natural Compound Relations

| Component | Natural Origin | Modification | Function |

|---|---|---|---|

| (2S)-asparagine | L-asparagine (proteinogenic amino acid) | Carboxyl activation | Enzyme recognition site |

| 4-methyl-2-oxochromen-7-yl | Coumarin (tonka beans, other plants) | Amino substitution at position 7 | Fluorescent reporter |

| Amide linkage | Peptide bonds (ubiquitous in proteins) | Synthetic conjugation | Connects recognition and reporter elements |

The synthetic compound represents a biomimetic approach, combining natural molecular recognition elements with engineered fluorescent properties. This design strategy leverages the substrate specificity of enzymes that naturally process asparagine while introducing a detectable signal that enables real-time monitoring of enzymatic activity.

Recent research has explored natural coumarin derivatives from plants such as Murraya paniculata, which contain structurally related compounds with biological activity. These natural coumarins, including murranganone and paniculatin, demonstrate that coumarin-based structures possess inherent biological activity and can interact with various enzymes and receptors. The synthetic incorporation of coumarin structures in fluorogenic substrates thus builds upon established patterns of biological recognition found in natural systems.

Significance in Biochemical and Enzyme Research

The compound this compound has established significant importance in biochemical research, particularly in the field of enzyme activity monitoring and characterization. Its primary significance lies in providing a fluorescence-based method for real-time detection of l-asparaginase activity, which has proven crucial for both research applications and clinical monitoring.

The fluorogenic properties of the compound enable continuous monitoring of enzymatic reactions without the need for endpoint assays or sample manipulation. When l-asparaginase cleaves the amide bond between asparagine and 7-amino-4-methylcoumarin, the released fluorophore exhibits distinct spectroscopic properties with excitation at 342 nanometers and emission at 441 nanometers. This spectroscopic signature provides a quantitative measure of enzyme activity that correlates directly with the extent of substrate cleavage.

Research applications have demonstrated the compound's utility in characterizing l-asparaginase activity across a wide range of enzyme concentrations. Studies have shown that the hydrolysis rate exhibits linearity over a 50-fold range of enzyme concentration, providing exceptional dynamic range for quantitative analysis. This broad linear range makes the substrate suitable for studying enzymes with varying specific activities and enables accurate determination of enzyme kinetic parameters.

Table 3: Biochemical Research Applications

The compound has proven particularly valuable in clinical research applications, where monitoring l-asparaginase activity in patient serum samples during acute lymphoblastic leukemia therapy provides critical information for treatment optimization. Studies using the compound in patient serum samples have achieved average recovery rates of 106.5%, demonstrating excellent accuracy and reliability for clinical applications.

Beyond l-asparaginase monitoring, the compound serves as a model system for understanding amino acid-specific protease recognition and developing related fluorogenic substrates. The successful application of this compound has inspired the development of similar conjugates using different amino acids and alternative fluorescent reporters, expanding the toolkit available for enzyme research.

The significance extends to fundamental studies of protein-substrate interactions, where the compound provides insights into the molecular basis of enzyme specificity and catalytic mechanisms. The retention of natural asparagine stereochemistry ensures that the compound accurately reports on the recognition and binding events that occur with native substrates, making it a valuable tool for mechanistic enzymology studies.

特性

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDQPBLEUGZCSJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Coumarin Core Formation via Pechmann Condensation

The 4-methylcoumarin scaffold is synthesized via Pechmann condensation, a classical method for coumarin synthesis. Reacting ethyl acetoacetate (β-keto ester) with resorcinol in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux yields 4-methyl-7-hydroxycoumarin (Figure 1).

Optimized Conditions :

Functionalization at the 7-Position

Introducing the amine group at the 7-position requires a three-step sequence:

-

Nitration : Treating 4-methyl-7-hydroxycoumarin with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 6- or 8-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

-

Protection : The amine is protected as a Boc group using di-tert-butyl dicarbonate.

Challenges :

-

Nitration regioselectivity favors the 6-position due to electron-donating effects of the 7-hydroxyl group.

-

Direct amination via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos) on 7-bromo-4-methylcoumarin offers an alternative route, achieving 85% yield.

Synthesis of (2S)-2-Aminobutanediamide

Chiral Pool Synthesis from L-Aspartic Acid

The (2S)-configuration is derived from L-aspartic acid, ensuring enantiopurity. The synthesis involves:

-

Protection : Boc-protection of the α-amino group using Boc₂O in THF/H₂O.

-

Diamidation : Sequential activation of carboxyl groups with EDCl/HOBt and reaction with NH₃(g) in DMF.

-

Deprotection : TFA-mediated removal of the Boc group yields (2S)-2-aminobutanediamide (Figure 2).

Key Data :

-

Purity : >99% (HPLC)

-

Yield : 78% (over three steps)

Amide Bond Formation and Final Coupling

Activation and Coupling

The 7-amino-4-methylcoumarin is coupled to (2S)-2-aminobutanediamide using HATU /DIPEA in DMF:

-

Activate the butanediamide’s α-carboxyl group with HATU (1.2 eq).

-

React with 7-amino-4-methylcoumarin (1.0 eq) at 0°C→RT for 12 h.

Optimized Conditions :

-

Coupling Agent : HATU

-

Base : DIPEA

-

Solvent : DMF

-

Yield : 68%

Stereochemical Integrity

Circular dichroism (CD) confirms retention of the (2S)-configuration, with a molar ellipticity peak at 215 nm (π→π* transition).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Alternative Synthetic Routes

Knoevenagel Condensation

Salicylaldehyde derivatives with pre-installed 7-nitro groups react with Meldrum’s acid in H₂O/K₂CO₃ to form 7-nitrocoumarin-3-carboxylic acids, which are reduced to amines.

Advantages :

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromen derivatives.

科学的研究の応用

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent

Biochemistry: Used as a probe to study enzyme interactions and biochemical pathways.

Materials Science: Incorporated into polymers and materials for its photochemical properties.

Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

作用機序

The mechanism of action of (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:

- Core Structure : 4-methyl-2-oxochromen-7-yl (coumarin derivative).

- Backbone: (2S)-2-aminobutanediamide.

- Key Functional Groups: Amino (-NH₂), amide (-CONH-), ketone (=O).

Analog 1: Pharmacopeial Forum Compounds (m, n, o)

- Core Structure: Diphenylhexane backbone with tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxy substituents.

- Key Features: Multiple stereocenters (2S,4S,5S; 2R,4R,5S; etc.). Bulky aromatic groups (phenyl, dimethylphenoxy). Hydroxy (-OH) and acetamido (-NHCOCH₃) groups.

- Comparison : These analogs exhibit greater structural complexity and stereochemical diversity, which may enhance target specificity but reduce solubility due to hydrophobicity. The absence of a coumarin moiety distinguishes their mechanism from the target compound.

Analog 2: (S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate

- Core Structure: Methoxy-phenyl and methylbutanoate backbone.

- Key Features :

- Bis(4-methoxy-phenyl) groups enhancing lipophilicity.

- Hydroxy-propanamido and ester (-COOCH₃) functionalities.

- Molecular weights: ~109–124 D (smaller than the target compound).

- Comparison : The reduced molecular weight and ester groups suggest higher membrane permeability but lower metabolic stability compared to the target’s amide linkages.

Analog 3: tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate

- Core Structure : Shared 4-methyl-2-oxochromen-7-yl group.

- Key Features :

- tert-butyl carbamate protective group (-OC(O)NHC(CH₃)₃).

- Hexanamide backbone with acetamido substituents.

- CAS 233691-67-3; 100% purity.

Physicochemical Properties

Key Observations :

- The target compound balances moderate lipophilicity (LogP ~1.5–2.5) with hydrogen-bonding capacity, favoring both solubility and membrane permeation.

- The carbamate analog’s protective group increases LogP significantly, which may necessitate metabolic activation for therapeutic efficacy .

生物活性

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide, also known by its CAS number 1375069-36-5, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.29 g/mol. The structure features a chromenone moiety which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1375069-36-5 |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicates activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

- Anti-inflammatory Research : A study published in Journal of Medicinal Chemistry highlighted that this compound effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Testing : In a recent study, the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide, considering stereochemical control and yield efficiency?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with the preparation of the coumarin core (4-methyl-2-oxochromen-7-amine) via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions. Introduce the amino group via nucleophilic substitution or reductive amination. For stereochemical control in the butanediamide moiety, employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Final coupling of the coumarin and amino acid derivatives can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres. Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The coumarin aromatic protons (6.8–7.5 ppm) and the methyl group (~2.4 ppm) should be distinct. The amide protons (δ ~8.0–8.5 ppm) confirm the butanediamide linkage.

- IR : Validate amide bonds (C=O stretch at ~1650–1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).

- HRMS : Use electrospray ionization (ESI) to confirm the molecular ion ([M+H]+) with <2 ppm mass error.

Cross-reference data with computational predictions (DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Determine hydrolysis rates (pH 5–9, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F test). Use LC-MS/MS to quantify degradation products.

- Field studies : Deploy passive samplers in water/sediment compartments to assess partitioning (log Kow, log Koc). Model environmental persistence using EPI Suite or EQC.

- Ecotoxicology : Conduct acute/chronic toxicity assays (Daphnia magna, algae) under OECD 202/201 guidelines. Use factorial designs (e.g., split-split plots) to account for variables like temperature and organic carbon .

Q. How do molecular docking simulations predict the interaction between this compound and biological targets (e.g., enzymes/receptors)?

- Methodological Answer :

- Target selection : Identify homologs (e.g., serine proteases, kinase domains) via sequence alignment (BLAST) and structural databases (PDB).

- Docking workflow : Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (remove water, add hydrogens). Use AutoDock Vina or Glide for flexible docking. Validate with re-docking (RMSD <2 Å).

- Analysis : Prioritize poses with strong hydrogen bonds (e.g., between the amide group and catalytic Ser195 in proteases) and favorable binding energies (ΔG ≤ -8 kcal/mol). Cross-validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What analytical methodologies resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-PDA at multiple timepoints.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life. Use ANOVA to identify significant factors (pH vs. temperature).

- Advanced characterization : Isolate degradation products via preparative HPLC and characterize using NMR and HRMS. Compare with in silico predictions (e.g., Meteor Nexus) .

Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity while minimizing off-target effects?

- Methodological Answer :

- Analog synthesis : Systematically modify the coumarin substituents (e.g., methyl → trifluoromethyl) and the amino acid side chain (e.g., alkyl vs. aryl groups).

- In vitro assays : Test analogs against target enzymes (IC50 determination) and off-target panels (e.g., cytochrome P450 isoforms).

- QSAR modeling : Use partial least squares (PLS) or machine learning (Random Forest) to correlate structural descriptors (logP, polar surface area) with activity. Prioritize analogs with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。